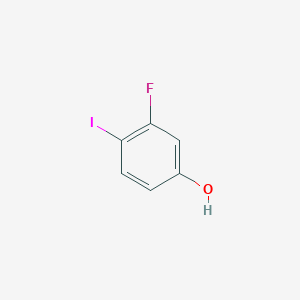
15d-Prostaglandin A2
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 15d-Prostaglandin A2 begins with the preparation of enantiopure 3-oxodicyclopentadiene by a lipase-mediated kinetic resolution. A three-component coupling followed by a retro-Diels−Alder reaction provides the C8 stereochemistry of the prostaglandin skeleton with high enantioselectivity .Molecular Structure Analysis
15d-Prostaglandin A2 has a unique and intricate molecular structure. It has a distinctive twenty-carbon skeleton, featuring a central five-membered ring. This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .Chemical Reactions Analysis
15d-Prostaglandin A2 plays an important role in various chemical reactions. For instance, it has been found to enhance neuritogenesis and synaptogenesis in LA-N-5 human neuroblastoma cells .Physical And Chemical Properties Analysis
15d-Prostaglandin A2 has a molecular formula of C20H28O3, an average mass of 316.435 Da, and a monoisotopic mass of 316.203857 Da. It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 11 freely rotating bonds .Applications De Recherche Scientifique
Synthetic Analog of PGA2
“15-deoxy-delta12,14-Prostaglandin A2” is a synthetic analog of PGA2 . It shares common structural features with 15-deoxy-delta12,14-PGJ2, which is a ligand for PPARγ .
Ligand for PPARγ
This compound is a ligand for PPARγ . PPARγ (Peroxisome proliferator-activated receptor gamma) is a type of nuclear regulatory protein involved in the transcription of several genes. Ligands for PPARγ have potential applications in managing diseases like diabetes, obesity, and cardiovascular diseases .
Antimitotic and Antitumor Activity
Antimitotic and antitumor activity have been reported for a similar analog . This suggests that “15-deoxy-delta12,14-Prostaglandin A2” might also have potential applications in cancer treatment .
Effect on Lipid Accumulation
This compound has been used to study its effect on lipid accumulation . Understanding lipid accumulation can help in the study of diseases like atherosclerosis and obesity .
Viability/Mitochondrial Activity
“15-deoxy-delta12,14-Prostaglandin A2” has been used to study its effect on viability/mitochondrial activity . This could have implications in understanding cellular energy production and diseases related to mitochondrial dysfunction .
Role in Vascularization
The compound has been used to study the amount of vasculature in a vascularized adipose tissue model . This could be useful in understanding diseases related to blood vessels, such as atherosclerosis and hypertension .
Activation of Intestinal Fatty Acid Binding Protein (I-FABP)-PPARγ Pathway
It has been used as a peroxisome proliferator-activated receptor (PPARγ) agonist to activate the intestinal fatty acid binding protein (I-FABP)-PPARγ pathway . This pathway is important in lipid metabolism and could have implications in diseases like obesity and metabolic syndrome .
Induction of Apoptosis in Human Lung Cancer Cells
“15-deoxy-delta12,14-Prostaglandin A2” has been reported to inhibit human lung cancer cell growth through the induction of apoptosis . This suggests its potential application in lung cancer treatment .
Mécanisme D'action
Target of Action
The primary target of 15-Deoxy-Delta12,14-Prostaglandin A2 (15d-PGJ2) is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, and metabolism .
Mode of Action
15d-PGJ2 acts as a selective agonist to PPARγ . It binds to PPARγ, leading to its activation. This activation can result in various cellular responses, including anti-inflammatory, anti-proliferative, and pro-apoptotic activities . The specific response depends on the concentration of 15d-PGJ2 and the type of cell .
Biochemical Pathways
15d-PGJ2 influences several biochemical pathways. It has been shown to induce the Unfolded Protein Response (UPR) and oxidative stress response in cells . These responses are part of the cell’s defense system against specific forms of stress, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER) and oxidative stress .
Result of Action
The activation of PPARγ by 15d-PGJ2 can lead to various cellular effects. For instance, it has been shown to inhibit the proliferation of cancer cell lines and differentiate fibroblasts into adipocytes . In multiple myeloma cells, 15d-PGJ2 has been found to induce the formation of reactive oxygen species (ROS) within the cells, leading to a state of oxidative stress . This can result in the accumulation of misfolded proteins, particularly threatening for cells with a high protein folding load or those susceptible to oxidative stress .
Action Environment
Orientations Futures
Propriétés
IUPAC Name |
(Z)-7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6-7,9-10,12,15-16,18H,2-5,8,11,13-14H2,1H3,(H,22,23)/b9-6+,10-7-,17-12-/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHHGDAJJMEHST-NBIYZLHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C=CC(=O)C1CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15d-Prostaglandin A2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



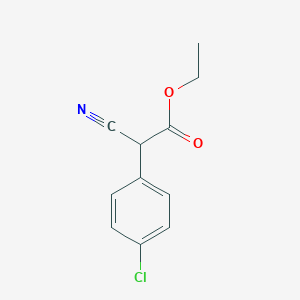
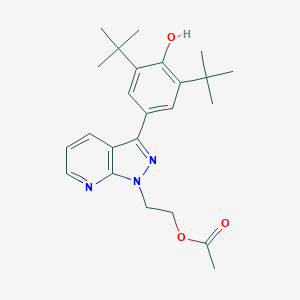

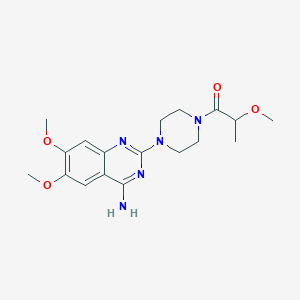
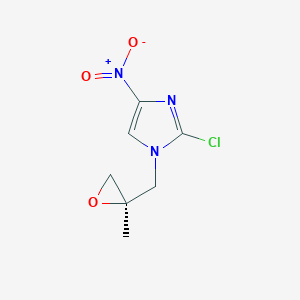
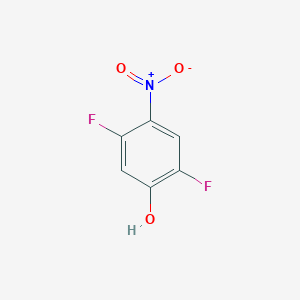

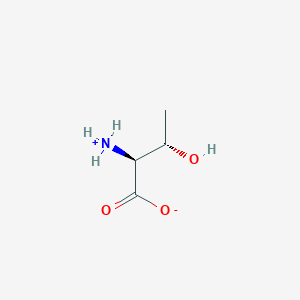
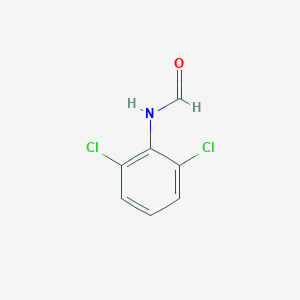
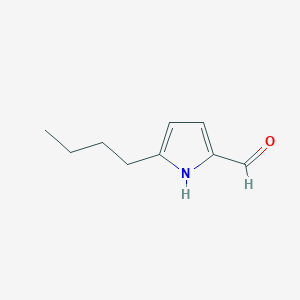
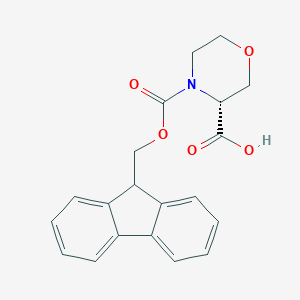
![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)
